Third-Order Nonlinear Optical Susceptibility: MNC vs. 3-Nitro Isomer (ML3NC) in PMMA Thin Films
In a direct head-to-head comparison of chalcone-doped PMMA thin films under identical CW laser excitation at 532 nm, 4-methoxy-4'-nitrochalcone (MNC) exhibited superior nonlinear absorption performance relative to its 3-nitro positional isomer, (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (ML3NC), and the dimethoxy analog DMMC. MNC delivered the highest nonlinear absorption coefficient (β) among the three derivatives tested, with the overall third-order nonlinear optical (NLO) parameters of the films scaling in the order MNC > ML3NC > DMMC [1]. The onset optical limiting threshold fluence of MNC was measured at 9.15 mJ/cm² under femtosecond excitation at 800 nm, a value that satisfies the figures of merit for all-optical switching applications [2]. These results establish that the para-nitro substitution pattern in MNC is critical for maximizing reverse saturable absorption (RSA) efficiency.
| Evidence Dimension | Third-order nonlinear optical performance ranking and optical limiting threshold |
|---|---|
| Target Compound Data | MNC: highest β among 3 chalcones tested; optical limiting threshold fluence = 9.15 mJ/cm² |
| Comparator Or Baseline | ML3NC (3-nitro isomer): lower β than MNC; DMMC (dimethoxy analog): lowest β among the three |
| Quantified Difference | MNC > ML3NC > DMMC in overall NLO performance; MNC optical limiting threshold = 9.15 mJ/cm² |
| Conditions | Chalcone-doped PMMA thin films (10, 20, 30 wt%); Z-scan with DPSS CW laser at 532 nm; femtosecond Z-scan at 800 nm, ~70 fs, 1 kHz |
Why This Matters
For optical limiting and all-optical switching device fabrication, MNC's quantitatively superior NLO response and lower optical limiting threshold directly translate to higher device sensitivity and lower operational fluence requirements compared to isomeric or dimethoxy-substituted alternatives.
- [1] Maidur, S. R., Ekbote, A. N., Sharon, V. V., Jahagirdar, J. R., Sayed, M. A., & Shkir, M. (2018). Z-scan studies of third-order nonlinear optical and optical limiting properties of chalcones doped Poly(methyl methacrylate) thin films for visible laser protection. Optical Materials, 84, 28–37. View Source
- [2] Maidur, S. R., Patil, P. S., Krishnakanth, K. N., & Soma, V. R. (2020). Ultrafast third-order nonlinear optical properties of a novel 4-methoxy-4'-nitro chalcone by z-scan and degenerate four-wave mixing techniques. Proceedings of SPIE, 11358, 113581C. View Source
